molecular formula C18H17FN2O3 B4832957 N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B4832957
M. Wt: 328.3 g/mol
InChI Key: LEKZKNUJUDAXCU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FL-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including drug discovery and development.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of angiogenesis. N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a therapeutic agent in various diseases. However, N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide, including further investigation of its mechanism of action, optimization of its synthesis method, and testing of its efficacy as a therapeutic agent in various diseases. Additionally, N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide could be modified to improve its solubility and reduce its potential toxicity, which would make it more suitable for use in clinical settings.

Scientific Research Applications

N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer and Alzheimer's disease. Studies have shown that N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.

properties

IUPAC Name

N-(3-fluorophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-24-16-7-3-6-15(10-16)21-11-12(8-17(21)22)18(23)20-14-5-2-4-13(19)9-14/h2-7,9-10,12H,8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKZKNUJUDAXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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